5'-Fluoro-2'-methylacetophenone
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Description
5’-Fluoro-2’-methylacetophenone is an organic compound with the chemical formula C9H9FO . It is also known as 1-(5-fluoro-2-methylphenyl)ethanone .
Molecular Structure Analysis
The molecular formula of 5’-Fluoro-2’-methylacetophenone is C9H9FO . The InChI code is 1S/C9H9FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 . The canonical SMILES representation is CC1=C(C=C(C=C1)F)C(=O)C .Physical And Chemical Properties Analysis
The molecular weight of 5’-Fluoro-2’-methylacetophenone is 152.16 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its lipophilicity. It has no hydrogen bond donors, two hydrogen bond acceptors , and one rotatable bond . The compound is a liquid at ambient temperature .Scientific Research Applications
Cancer Research and Chemotherapy
5'-Fluoro-2'-methylacetophenone, as a part of fluorinated pyrimidines, has significant applications in cancer research and chemotherapy. It's mostly studied in the context of 5-fluorouracil (5-FU), a widely used chemotherapy agent.
Chemotherapeutic Applications : Fluorinated pyrimidines like 5-FU are crucial in the palliation of patients suffering from advanced cancer, especially tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). Moreover, 5-FU is essential for treating over 2 million cancer patients annually and has been used to treat various types of malignancies (Gmeiner, 2020).
Mechanisms of Action and Combination Therapies : A profound understanding of the metabolic activation of 5-FU has generated interest in combining it with modulatory agents like leucovorin and methotrexate, enhancing its metabolism or cytotoxic effects (Grem, 2000).
Antifungal Applications : Flucytosine, a compound converted into 5-FU in susceptible fungal cells, inhibits fungal RNA and DNA synthesis. It's used in combination therapies to treat severe systemic mycoses, highlighting the versatility of fluorinated pyrimidines in therapeutic applications (Vermes et al., 2000).
Fluorinated Pyrimidine Derivatives in Drug Delivery and Sensing
Drug Delivery Systems : The development of oral 5-FU drugs like UFT, S-1, and capecitabine signifies the advancement in drug delivery systems, optimizing treatment for cancer patients. Understanding the pharmacokinetic mechanisms of these drugs is crucial for selecting the right drug for each patient and developing optimized drug derivatives (Miura et al., 2010).
Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), related to fluorinated pyrimidines, is an important fluorophoric platform for developing chemosensors detecting various analytes. The high selectivity and sensitivity of DFP-based chemosensors are well documented, providing a vast opportunity to modulate sensing selectivity and sensitivity (Roy, 2021).
properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFQEFWFYTFAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571683 |
Source
|
Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Fluoro-2'-methylacetophenone | |
CAS RN |
29427-49-4 |
Source
|
Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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